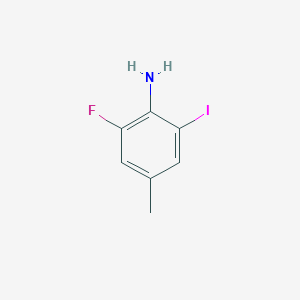

2-Fluoro-6-iodo-4-methylaniline

説明

特性

IUPAC Name |

2-fluoro-6-iodo-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FIN/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGLGQXOHWSQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)I)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-4-methylaniline typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the corresponding aniline derivative, and finally, halogenation to introduce the fluorine and iodine atoms .

Industrial Production Methods

Industrial production methods for 2-Fluoro-6-iodo-4-methylaniline are not widely documented. the general approach involves large-scale chemical synthesis using similar multi-step reactions under controlled conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-Fluoro-6-iodo-4-methylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It is often used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted aniline derivatives.

科学的研究の応用

Chemistry

2-Fluoro-6-iodo-4-methylaniline serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various types of reactions makes it valuable in synthetic organic chemistry:

- Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of halogen atoms.

- Coupling Reactions: It is frequently used in Suzuki–Miyaura coupling reactions, which are essential for forming biaryl compounds.

Table 1: Types of Reactions Involving 2-Fluoro-6-iodo-4-methylaniline

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Involves substitution with nucleophiles |

| Oxidation/Reduction | Can be oxidized or reduced to form derivatives |

| Coupling Reactions | Used in forming carbon-carbon bonds |

Biology

In biological research, 2-Fluoro-6-iodo-4-methylaniline is utilized for developing biologically active molecules. Its derivatives can be designed for specific interactions with biological targets, potentially leading to new therapeutic agents. The compound's fluorine atom enhances metabolic stability and bioavailability.

Industry

The compound is also applied in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications:

- Pharmaceuticals: It can be a precursor for synthesizing pharmaceuticals, particularly those targeting specific biological pathways.

- Pesticides: The compound's derivatives are explored for their efficacy in agricultural applications .

Case Studies and Research Findings

Recent studies have highlighted the versatility of 2-Fluoro-6-iodo-4-methylaniline in various applications:

- Pharmaceutical Development: Research has shown that derivatives of this compound can act as effective inhibitors for certain enzymes involved in cancer progression. Specific analogs have demonstrated promising results in preclinical trials .

- Material Science: In materials science, its application in creating advanced materials with unique electronic properties has been explored. The incorporation of halogenated anilines into polymer matrices has shown enhanced conductivity and stability under various conditions.

作用機序

The mechanism of action of 2-Fluoro-6-iodo-4-methylaniline depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 2-Fluoro-6-iodo-4-methylaniline

- Molecular Formula : C₇H₆FIN (estimated molecular weight: ~267.03 g/mol)

- CAS Number: Not explicitly listed in provided evidence, but structurally related compounds (e.g., 4-Chloro-2-fluoro-6-iodoaniline, CAS 216393-67-8 ) suggest a niche role in synthetic chemistry.

Structural Features :

- Contains three distinct substituents: Fluorine at the 2-position (ortho to the amino group). Iodine at the 6-position (meta to the amino group). Methyl group at the 4-position (para to the amino group).

- The amino (-NH₂) group directs electrophilic substitution, while fluorine and iodine provide electronic and steric modulation for reactivity.

Comparison with Similar Compounds

4-Chloro-2-fluoro-6-iodoaniline (CAS 216393-67-8)

- Molecular Formula : C₆H₄ClFIN

- Molecular Weight : 271.46 g/mol .

- Key Differences :

- Substituent : Chlorine replaces the methyl group at the 4-position.

- Electronic Effects : Chlorine is electron-withdrawing, reducing electron density at the aromatic ring compared to the electron-donating methyl group in the target compound.

- Reactivity : Chlorine may facilitate nucleophilic aromatic substitution (NAS) but reduces steric hindrance compared to methyl.

- Applications : Used in intermediate synthesis for bioactive molecules, similar to the target compound .

4-Fluoro-2-iodoaniline (CAS 61272-76-2)

- Molecular Formula : C₆H₅FIN

- Molecular Weight : 237.01 g/mol .

- Key Differences: Substituent: Lacks the methyl group at the 4-position. Electronic Effects: Fluorine’s strong electron-withdrawing nature enhances the acidity of the amino group, favoring deprotonation in basic conditions.

- Applications : Primarily employed in cross-coupling reactions for drug discovery .

4-Chloro-2-iodoaniline (CAS 63069-48-7)

- Molecular Formula : C₆H₅ClIN

- Molecular Weight : 253.47 g/mol .

- Key Differences :

- Substituents : Chlorine at the 4-position and iodine at the 2-position; lacks fluorine.

- Reactivity : Chlorine’s electron-withdrawing effect is weaker than fluorine, altering regioselectivity in substitution reactions.

- Applications : Used in synthesizing dyes and agrochemicals .

2-Fluoro-6-methylaniline (CAS 443-89-0)

- Molecular Formula : C₇H₈FN

- Molecular Weight : 125.14 g/mol .

- Key Differences :

- Substituent : Lacks iodine, limiting utility in cross-coupling reactions.

- Reactivity : Methyl group enhances steric hindrance but lacks iodine’s polarizability for metal-catalyzed reactions.

- Applications : Intermediate in small-molecule drug synthesis .

Comparative Analysis Table

生物活性

2-Fluoro-6-iodo-4-methylaniline is a halogenated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and pharmaceuticals.

Chemical Structure and Properties

Chemical Formula: CHF I N

CAS Number: 217314-44-8

The compound features a fluorine atom at the 2-position and an iodine atom at the 6-position of the aromatic ring, with a methyl group at the 4-position. These halogen substituents significantly influence its reactivity and biological properties.

Mechanisms of Biological Activity

2-Fluoro-6-iodo-4-methylaniline exhibits various biological activities, primarily attributed to its structural properties:

- Antimicrobial Activity: The presence of halogen atoms enhances the compound's interaction with microbial targets, potentially leading to antimicrobial effects. Halogenated compounds have been studied for their ability to combat drug-resistant bacteria and fungi .

- Anticancer Properties: Preliminary studies indicate that derivatives of halogenated anilines can exhibit antiproliferative effects against tumor cells. For instance, compounds similar to 2-fluoro-6-iodo-4-methylaniline have shown promising results in inhibiting the growth of cancer cell lines such as HCT-116 and T98G .

- Receptor Binding: The compound may interact with specific receptors or enzymes, modulating their activity. This is particularly relevant in the context of drug discovery, where such interactions can lead to therapeutic effects in neurological disorders and other conditions .

Table 1: Summary of Biological Activities

Case Study: Anticancer Screening

In a study investigating the anticancer properties of halogenated anilines, 2-fluoro-6-iodo-4-methylaniline was included in a library of compounds screened against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent. Further mechanistic studies are warranted to elucidate the pathways involved in its action.

Applications in Medicinal Chemistry

2-Fluoro-6-iodo-4-methylaniline serves as a versatile building block in synthetic organic chemistry. Its applications include:

- Synthesis of Indoles: It is utilized in the Leimgruber-Batcho reaction for synthesizing indole derivatives, which are crucial in medicinal chemistry for developing pharmaceuticals.

- Development of Arynes: The compound can be transformed into arynes, reactive intermediates used in various chemical reactions, expanding its utility in organic synthesis.

- Pharmaceutical Development: Given its biological activities, it is being explored for potential therapeutic applications, particularly in treating psychotic disorders and cognitive impairments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。